molecular formula C23H20N2O5 B2707492 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2387190-79-4

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2707492
CAS No.: 2387190-79-4
M. Wt: 404.422
InChI Key: RUEGUUWVBNFFSP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position and a 1,3-oxazole-4-carboxylic acid moiety at the 3-position .
Molecular Formula: C₂₃H₂₀N₂O₅.
Molecular Weight: 404.43 g/mol.
Applications: Primarily used in peptide synthesis and drug discovery due to its Fmoc group, which enables temporary amine protection during solid-phase synthesis. The oxazole ring contributes rigidity and may act as a bioisostere for amide bonds or aromatic systems in medicinal chemistry .

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-22(27)20-21(30-13-24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEGUUWVBNFFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=C(N=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the fluorene moiety and the oxazole ring, suggest significant implications for pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.

Structural Characteristics

The molecular formula of 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 418.453 g/mol. The structure integrates a pyrrolidine ring, which is known for its role in biological interactions, particularly in drug design.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer properties. For instance, research involving derivatives of oxazole and pyrrolidine has shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

Case Study: A549 Cell Line
In a study evaluating the anticancer effects of various compounds, including those derived from oxazole and pyrrolidine, it was found that certain derivatives exhibited potent activity against A549 cells. The compounds were tested using an MTT assay to assess cell viability post-treatment:

CompoundConcentration (µM)Viability (%)
Control0100
Compound A10045
Compound B10038
Compound C10050

These results indicate that the tested compounds significantly reduced cell viability compared to the control, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the carboxylic acid functional group is believed to enhance its interaction with bacterial membranes.

Case Study: Antimicrobial Efficacy
In a comparative study assessing antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli (resistant strain)64
Control (antibiotic standard)16

The compound demonstrated significant inhibitory effects against these pathogens, highlighting its potential as a lead candidate for developing new antimicrobial therapies .

The biological activity of 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid is hypothesized to involve multiple mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Membrane Disruption : Alteration of bacterial membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share the Fmoc-protected cyclic amine motif but differ in heterocyclic rings, substituent positions, or core amine structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Amine Heterocycle Key Differences vs. Main Compound Reference ID
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid C₂₄H₂₂N₂O₅ 418.44 Piperidine Oxazole (5-position) Piperidine core (6-membered) vs. pyrrolidine (5-membered)
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid C₂₀H₁₉NO₄ 337.37 Pyrrolidine None Lacks oxazole ring; simpler carboxylic acid substituent
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid C₂₄H₂₃N₃O₄ 417.46 Piperidine Pyrazole (3-position) Pyrazole (basic N-heterocycle) vs. oxazole (electron-withdrawing)
2-[2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid C₂₅H₂₃N₂O₄S 453.53 Piperidine Thiazole (4-position) Thiazole (sulfur-containing) vs. oxazole

Functional and Electronic Properties

  • Oxazole vs. Pyrazole/Thiazole: Oxazole: Electron-withdrawing due to the oxygen atom, lowering the pKa of the carboxylic acid group and enhancing stability in acidic conditions . Thiazole: Sulfur atom enhances lipophilicity and may improve membrane permeability in drug candidates .
  • Core Amine Effects: Pyrrolidine: 5-membered ring with restricted conformational flexibility, favoring specific binding interactions in peptide mimics.

Research Findings and Data Gaps

  • Synthetic Utility: The main compound’s pyrrolidine-oxazole combination is understudied compared to piperidine-based analogs, suggesting opportunities for novel applications in constrained peptide design.
  • Biological Activity : Pyrazole and thiazole derivatives show promise in targeting enzymes (e.g., kinases, proteases), but oxazole analogs require further exploration .

Q & A

Q. What are the standard synthetic routes for preparing 5-[1-(Fmoc-pyrrolidin-3-yl)-1,3-oxazole-4-carboxylic acid]?

The compound is typically synthesized via a multi-step process involving Fmoc-protection of pyrrolidine, followed by oxazole ring formation. A common approach includes:

  • Step 1 : Fmoc-protection of pyrrolidin-3-amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
  • Step 2 : Oxazole ring construction via cyclization of an α-acylamino ketone intermediate, often using POCl₃ or PPh₃/I₂ as cyclizing agents .
  • Step 3 : Purification via reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group .
  • Handling : Use gloves, lab coats, and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) . Avoid contact with strong oxidizing agents to prevent decomposition into hazardous byproducts (e.g., carbon oxides) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for oxazole ring formation in this compound?

Yield optimization requires addressing common pitfalls:

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized α-acylamino ketones) and adjust reaction stoichiometry. For example, excess POCl₃ (1.5–2.0 eq.) improves cyclization efficiency .
  • Solvent selection : Replace traditional solvents like DCM with acetonitrile to reduce side reactions, as demonstrated for structurally analogous Fmoc-protected heterocycles .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 minutes vs. 12 hours) and increase yields (15–20%) by employing controlled microwave heating at 80–100°C .

Q. What analytical techniques are critical for resolving stereochemical ambiguities in the pyrrolidine moiety?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and confirm >99% enantiomeric excess .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring to infer chair vs. twist-boat conformations, which influence reactivity .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • pH-dependent degradation : The Fmoc group hydrolyzes rapidly at pH > 8.0, releasing CO₂ and fluorenylmethyl alcohol. Use neutral buffers (pH 6.5–7.5) for in vitro studies .
  • Solvent effects : Aqueous DMSO (>10% v/v) stabilizes the oxazole ring against ring-opening reactions, as shown in stability studies of related oxazole-carboxylic acids .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in reported toxicity data for Fmoc-protected compounds?

  • Data reconciliation : Some SDS documents classify acute toxicity as Category 4 , while others lack hazard data . Validate toxicity via in vitro assays (e.g., MTT assays on HEK293 cells) using standardized protocols .
  • Mitigation strategies : Implement dual containment for solid/liquid waste and neutralize acidic byproducts with 10% NaOH before disposal .

Q. What strategies resolve low coupling efficiency in peptide synthesis using this compound?

  • Activation method : Replace HOBt/DIC with COMU or PyAOP, which enhance coupling efficiency (85–92%) for sterically hindered Fmoc-amino acids .
  • Temperature control : Conduct reactions at 0–4°C to minimize epimerization of the pyrrolidine chiral center .

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